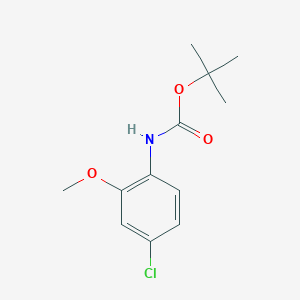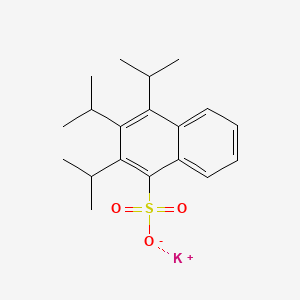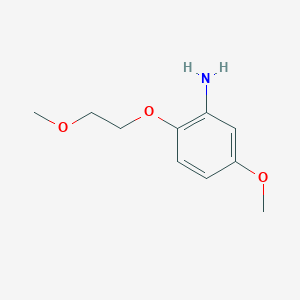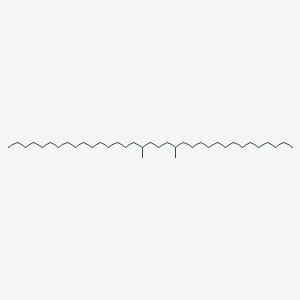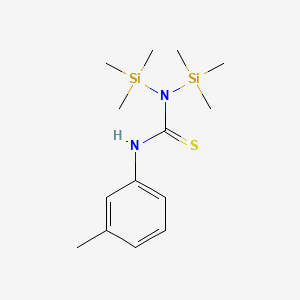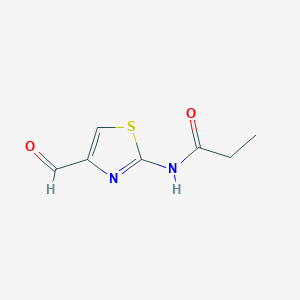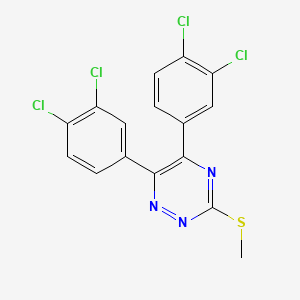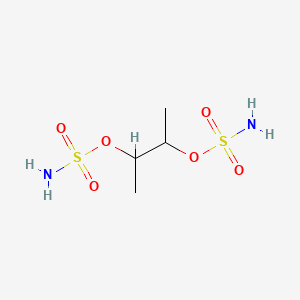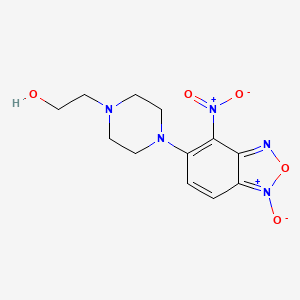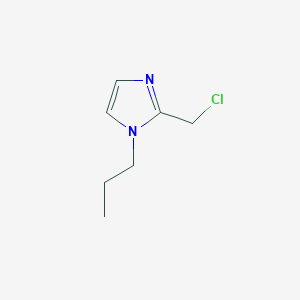
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is a complex organic compound that features a dimethoxytrityl (DMT) protecting group. This compound is primarily used in the field of organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of oligonucleotides. The presence of the dinitroaniline moiety adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline typically involves multiple steps. The initial step often includes the preparation of the dimethoxytrityl-protected intermediate. This is achieved by reacting dimethoxytrityl chloride with a suitable hydroxyl-containing precursor under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the tetraoxa-hexadecyl chain and the dinitroaniline group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the protection of hydroxyl groups with dimethoxytrityl chloride, followed by the introduction of the tetraoxa-hexadecyl chain through etherification reactions. The final step involves the nitration of the aniline derivative to introduce the dinitro groups.
Chemical Reactions Analysis
Types of Reactions
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the nitro groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of oligonucleotides and other complex organic molecules.
Biology: Employed in the study of nucleic acids and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline involves the protection of hydroxyl groups through the formation of stable dimethoxytrityl ethers. This protection is crucial during the synthesis of oligonucleotides, as it prevents unwanted side reactions. The dinitroaniline moiety can participate in various chemical reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N-(Dimethoxytrityl)-2,4-dinitroaniline: Lacks the tetraoxa-hexadecyl chain, making it less versatile.
N-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-aniline: Lacks the dinitro groups, reducing its reactivity in certain reactions.
Uniqueness
N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is unique due to the combination of the dimethoxytrityl protecting group, the tetraoxa-hexadecyl chain, and the dinitroaniline moiety. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry.
Properties
Molecular Formula |
C39H47N3O12 |
|---|---|
Molecular Weight |
749.8 g/mol |
IUPAC Name |
1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-[2-[2-[3-(2,4-dinitroanilino)propoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C39H47N3O12/c1-48-35-14-9-31(10-15-35)39(30-7-4-3-5-8-30,32-11-16-36(49-2)17-12-32)54-29-34(43)28-53-26-25-52-24-23-51-22-21-50-20-6-19-40-37-18-13-33(41(44)45)27-38(37)42(46)47/h3-5,7-18,27,34,40,43H,6,19-26,28-29H2,1-2H3 |
InChI Key |
KZMGJGAHKFOBQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


